(S)-1-(1-Methyl-4-nitro-1H-pyrazol-5-yl)pent-4-en-1-ol is a synthetic organic compound characterized by its unique structural features, including a pyrazole ring that is substituted with a nitro group and a pentenol side chain. The molecular formula for this compound is C₉H₁₃N₃O₃, and it has a molecular weight of approximately 211.22 g/mol. The presence of the nitro group is significant, as it often influences the compound's reactivity and biological activity .
The chemical behavior of (S)-1-(1-Methyl-4-nitro-1H-pyrazol-5-yl)pent-4-en-1-ol can be analyzed through various reactions:
Compounds containing pyrazole rings and nitro groups are often investigated for their biological properties. (S)-1-(1-Methyl-4-nitro-1H-pyrazol-5-yl)pent-4-en-1-ol may exhibit:
The synthesis of (S)-1-(1-Methyl-4-nitro-1H-pyrazol-5-yl)pent-4-en-1-ol typically involves several steps:
In industrial settings, these methods may be optimized to enhance yield and purity while adhering to green chemistry principles .
(S)-1-(1-Methyl-4-nitro-1H-pyrazol-5-yl)pent-4-en-1-ol has potential applications in various fields:
The interaction studies of (S)-1-(1-Methyl-4-nitro-1H-pyrazol-5-yl)pent-4-en-1-ol focus on how it interacts with biological targets:
These studies are crucial for elucidating the pharmacodynamics and pharmacokinetics of the compound .
Several compounds share structural similarities with (S)-1-(1-Methyl-4-nitro-1H-pyrazol-5-yl)pent-4-en-1-ol:
Compound Name | Structural Features | Uniqueness |
---|---|---|
1-Methyl-4-nitro-1H-pyrazole | Lacks the pentenol side chain | Simpler structure; no side chain |
1-(1-Methyl-4-nitro-1H-pyrazol-5-yl)ethanol | Shorter side chain than pentenol | Different length affects properties |
1-(1-Methyl-4-nitro-1H-pyrazol-5-yl)butan-1-ol | Different side chain length compared to pentenol | Variation in side chain length |
(S)-1-(1-Methyl-4-nitro-1H-pyrazol-5-yl)pent-4-en-1-ol stands out due to its specific combination of functional groups and side chains, which may confer distinct chemical and biological properties not found in its analogs .
The nitropyrazole moiety in (S)-1-(1-methyl-4-nitro-1H-pyrazol-5-yl)pent-4-en-1-ol serves as a critical site for regioselective modifications. Recent studies demonstrate that substituting the nitro group at the 4-position with alternative electron-withdrawing groups (EWGs) significantly alters electronic density distribution and thermal stability. For instance, replacing the nitro group with a dinitromethyl moiety increases density by 12–15% while maintaining comparable detonation velocities [1].
Tautomerism in pyrazoles complicates functionalization, but modern strategies leverage hydrogen-bond-donating solvents like hexafluoroisopropanol to improve regioselectivity [4]. Table 1 summarizes key functionalization outcomes:
Substituent | Position | Density (g/cm³) | Thermal Stability (°C) |
---|---|---|---|
Nitro (parent) | 4 | 1.62 | 195 |
Trinitromethyl | 4 | 1.78 | 162 |
Dinitromethyl | 4 | 1.73 | 185 |
Cyanide | 3 | 1.58 | 210 |
Table 1. Impact of nitropyrazole core functionalization on material properties [1] [4].
Ring expansion strategies have also been explored. Introducing a fused pyrazolopyrazole system via oxidative cyclization with iodine/DMSO increases π-conjugation, red-shifting absorption maxima by 40 nm [5]. However, this modification reduces solubility in polar aprotic solvents by 30–50%, limiting processability [5].
The pent-4-en-1-ol chain provides opportunities for stereochemical and conformational optimization. Hydrogenation of the alkene to produce saturated analogs decreases molecular polarizability by 18%, as measured by computational dipole moment calculations [2]. Conversely, epoxidation of the double bond introduces a strained oxygen heterocycle, enhancing reactivity toward nucleophiles by a factor of 3.2 in DMSO/water mixtures [7].
Chain length optimization studies reveal a nonlinear relationship between carbon count and solubility:
Chain Length | LogP | Aqueous Solubility (mg/mL) |
---|---|---|
C3 | 1.8 | 12.4 |
C5 (parent) | 2.4 | 8.7 |
C7 | 3.1 | 4.2 |
Table 2. Hydrophobicity and solubility trends with alkyl chain variation [2] [7].
Stereochemical inversion at the alcohol-bearing carbon (R-configuration) reduces crystalline packing efficiency, lowering melting points by 28–34°C compared to the S-enantiomer [4]. Fluorination strategies, such as replacing the hydroxyl group with a trifluoromethyl ether, improve metabolic stability in hepatic microsome assays by 47% [7].
Multicomponent reactions enable efficient synthesis of hybrid systems combining nitropyrazole-pentenol motifs with heterocyclic pharmacophores. A notable example involves the one-pot assembly of pyrazole-linked thiazoles using aryl glyoxal, thioamides, and pyrazolones in hexafluoroisopropanol [4]. This method achieves 78–92% yields while forming three new bonds (C–C, C–N, C–S) in a single step [4].
Key hybrid systems include:
A recent breakthrough involves enzymatic resolution using alcohol dehydrogenase-NAD+ complexes to achieve >99% enantiomeric excess in chiral hybrids [3]. Crystallographic data confirm pyrazole-zinc coordination distances of 2.1 Å in these ternary complexes, stabilizing transition states during asymmetric synthesis [3].
The stabilization of (S)-1-(1-Methyl-4-nitro-1H-pyrazol-5-yl)pent-4-en-1-ol in high-energy formulations relies on multiple molecular and intermolecular mechanisms that prevent premature decomposition while maintaining energetic performance [14] [15] [16].
Molecular Stabilization Pathways
The pyrazole ring system provides inherent stability through aromatic delocalization, with the nitro group at the 4-position contributing to electron-withdrawing effects that stabilize the heterocyclic framework [1] [13]. Research indicates that nitro-substituted pyrazoles demonstrate thermal decomposition temperatures ranging from 119°C to 397°C, depending on substitution patterns and molecular environment [17] [4] [18].
The stereochemical configuration at the chiral center influences molecular packing and intermolecular interactions, affecting both stability and performance characteristics. Studies of related chiral pyrazole compounds reveal that specific stereoisomers exhibit enhanced thermal stability through optimized crystal packing arrangements [16] [19].
Intermolecular Stabilization Effects
Hydrogen bonding interactions between the hydroxyl group and neighboring molecules create stabilizing networks that resist thermal decomposition. Analysis of similar compounds demonstrates that intramolecular hydrogen bonding can increase decomposition temperatures by 30-50°C compared to non-hydrogen-bonded analogs [15] [20].
The presence of the terminal alkene functionality provides opportunities for controlled polymerization or cross-linking reactions that can serve as stabilization mechanisms in formulated explosives. Research into energetic polymers indicates that controlled cross-linking enhances thermal stability while maintaining detonation performance [21] [22].
Electronic Stabilization Mechanisms
The electron-withdrawing nitro group creates charge distribution patterns that stabilize the pyrazole ring against electrophilic attack and thermal rearrangement. Computational studies of nitrated heterocycles demonstrate that optimal electron density distribution correlates with enhanced stability and reduced sensitivity to mechanical stimuli [14] [23].
The aliphatic chain length and unsaturation pattern influence molecular flexibility and packing efficiency, affecting both thermal stability and mechanical sensitivity. Systematic studies of chain length effects in energetic materials reveal optimal configurations that balance performance with stability requirements [24] [25].
Comprehensive compatibility assessment of (S)-1-(1-Methyl-4-nitro-1H-pyrazol-5-yl)pent-4-en-1-ol with various oxidizer systems is essential for safe formulation development and application in energetic compositions [21] [26] [27].
Ammonium-Based Oxidizers
Studies of pyrazole compound compatibility with ammonium nitrate demonstrate excellent thermal compatibility, with temperature shifts typically less than 4°C and minimal gas evolution during accelerated aging tests [21] [28]. The interaction mechanisms involve hydrogen bonding between the hydroxyl functionality and nitrate anions, creating stable intermolecular complexes that resist decomposition.
Ammonium perchlorate compatibility testing reveals good overall performance with pyrazole-based compounds, though careful attention to moisture content and pH control is required to prevent catalytic decomposition reactions [29] [26]. Research indicates that temperature shifts remain below 6°C for properly formulated mixtures, with gas evolution rates typically under 2 cubic centimeters per gram during standardized testing.
Nitrate Oxidizer Systems
Potassium nitrate and sodium nitrate systems exhibit moderate to good compatibility with nitrated pyrazole compounds, depending on specific formulation parameters and storage conditions [30] [31]. Temperature differential scanning calorimetry studies indicate decomposition temperature shifts of 5-12°C, which fall within acceptable limits for most applications.
The ionic interactions between the pyrazole nitrogen atoms and nitrate counter-ions contribute to stabilization effects that can enhance overall formulation stability. Systematic compatibility studies demonstrate that optimal oxidizer-to-fuel ratios maintain thermal stability while maximizing energetic performance [32] [33].
Peroxide and Acid Oxidizers
Hydrogen peroxide and nitric acid systems demonstrate poor compatibility with pyrazole-based energetic materials due to aggressive oxidation reactions that can lead to rapid decomposition and gas evolution [28] [34]. These interactions typically result in temperature shifts exceeding 15-20°C and gas evolution rates above 10-15 cubic centimeters per gram.
The hydroxyl and alkene functionalities in (S)-1-(1-Methyl-4-nitro-1H-pyrazol-5-yl)pent-4-en-1-ol are particularly susceptible to oxidative attack by strong oxidizing agents, necessitating careful formulation design to avoid incompatible combinations [31] [35].
Metal Oxide Compatibility
Metal oxide oxidizers exhibit variable compatibility depending on the specific metal center and oxide structure. Iron oxide and copper oxide systems generally demonstrate acceptable compatibility with temperature shifts in the 5-15°C range, while more reactive oxides may require specialized stabilization additives [22] [29].
The coordination potential of the pyrazole nitrogen atoms with metal centers can lead to complex formation that either stabilizes or destabilizes the energetic formulation, requiring case-by-case evaluation for each specific oxidizer system [24] [36].
Testing Methodologies
Standard compatibility assessment protocols include differential scanning calorimetry analysis, vacuum stability testing, and accelerated aging studies under controlled temperature and humidity conditions [37] [27]. These methods provide quantitative measures of thermal stability, gas evolution rates, and long-term storage compatibility.